Superior Cellular Potency in Wnt/β-Catenin Signaling Inhibition Compared to Parental dFz7-21
In a direct head-to-head comparison using a Wnt3a-stimulated luciferase reporter assay in HEK293 cells, FZD7 antagonist 1 (peptide 34) demonstrates significantly greater potency than its parental peptide, dFz7-21. Peptide 34 inhibited Wnt signaling with an IC50 of 9.2 ± 2.7 nM, whereas the parent peptide dFz7-21 (peptide 1) exhibited an IC50 of 32 ± 10 nM [1]. This represents a 3.5-fold improvement in cellular activity, which is directly attributable to the engineered amino acid substitutions (F8L, V12I, S3T) [1].
| Evidence Dimension | Inhibition of Wnt3a-induced β-catenin signaling (IC50) |
|---|---|
| Target Compound Data | 9.2 ± 2.7 nM |
| Comparator Or Baseline | dFz7-21 (parental peptide 1): 32 ± 10 nM |
| Quantified Difference | 3.5-fold improvement in potency (9.2 nM vs 32 nM) |
| Conditions | HEK293 cells transfected with Wnt3a; luciferase reporter assay |
Why This Matters
This quantifiable 3.5-fold improvement in cellular potency directly translates to a lower required working concentration and a wider dynamic range for dose-response studies in Wnt-dependent cellular models.
- [1] Hansen, S.; Nile, A. H.; Mehta, S. C.; Fuhrmann, J.; Hannoush, R. N. Lead Optimization Yields High Affinity Frizzled 7-Targeting Peptides That Modulate Clostridium difficile Toxin B Pathogenicity in Epithelial Cells. J. Med. Chem. 2019, 62 (17), 7739–7750. View Source
